Isopropyl 5-amino-2-chlorobenzoate
Overview
Description
Isopropyl 5-amino-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.66 . Its boiling point is 336.4ºC at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .Scientific Research Applications
Chemical Synthesis and Analysis
- Isopropyl 5-amino-2-chlorobenzoate is involved in the synthesis of various chemical compounds. For instance, it is used in the formation of cyclohepta[b][1,4]benzoxazine and 11H-cyclohepta[b][1,4]benzoxazin-10-one derivatives from isomeric isopropyl-2-chlorotropones (Nozoe & Someya, 1978).
- In a study focusing on the solubility and thermodynamic modeling of 2-amino-4-chlorobenzoic acid, it was shown that understanding its solubility in various solvents is crucial for optimizing its purification process (Li et al., 2017).
Photophysical Studies
- Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid were analyzed using Fourier transform Raman and infrared spectroscopy. This study helps in understanding the molecular structure and properties of this compound (Sundaraganesan et al., 2007).
Photodecomposition Studies
- The photodecomposition of chlorobenzoic acids, which include compounds like 2-amino-4-chlorobenzoic acid, has been studied to understand how they degrade under ultraviolet irradiation and sunlight (Crosby & Leitis, 1969).
Antiviral Research
- Synthesis of derivatives like isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, structurally related to this compound, has been explored for potential antimalarial applications, demonstrating the compound's relevance in pharmaceutical research (Warner et al., 1977).
Coordination Chemistry
- The compound is also used in the synthesis of high-nuclearity molecules in coordination chemistry, as seen in the study of Ni(II) cluster complexes with Schiff-base ligands derived from 2-amino-5-chlorobenzoic acid (Perlepe et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it’s likely that it could cause changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isopropyl 5-amino-2-chlorobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and how stable it is in the environment .
Properties
IUPAC Name |
propan-2-yl 5-amino-2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHDGJHIPJRFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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